

Application Note: Quantification of Cefotetan using a Validated HPLC-UV Method

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Compound of Interest

Compound Name: Cefotetan

Cat. No.: B131739

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Abstract

This application note describes a robust and reliable High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the quantification of **Cefotetan**. The developed isocratic method utilizes a reversed-phase C18 column and a simple mobile phase, ensuring reproducible and accurate results. This document provides a comprehensive protocol for sample preparation, chromatographic conditions, and method validation, making it suitable for routine quality control and research applications.

Introduction

Cefotetan is a second-generation cephalosporin antibiotic with a broad spectrum of activity against both aerobic and anaerobic bacteria.[1] Its bactericidal action is achieved through the inhibition of bacterial cell wall synthesis.[1][2][3] Accurate and reliable quantification of **Cefotetan** in pharmaceutical formulations and biological matrices is crucial for ensuring product quality, conducting pharmacokinetic studies, and therapeutic drug monitoring. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used analytical technique for this purpose due to its specificity, sensitivity, and accuracy.[4] This application note presents a detailed, validated HPLC-UV method for the quantification of **Cefotetan**.

Chemical Properties of Cefotetan

Property	Value	Reference
Molecular Formula	C ₁₇ H ₁₇ N ₇ O ₈ S ₄	[5]
Molecular Weight	575.62 g/mol	[5]
Melting Point	173-178°C (dec.)	[6]
pKa	1.69 ± 0.41	[6]
Solubility	DMSO (Slightly), Methanol (Very Slightly)	[6]

Experimental Protocol

Materials and Reagents

- **Cefotetan** reference standard (Purity > 99%)
- Acetonitrile (HPLC grade)
- Ammonium Acetate (Analytical grade)
- De-ionized water (Type 1 Ultra-pure)
- 0.45 µm syringe filters

Equipment

- HPLC system with a UV-Vis detector
- Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
- Analytical balance
- Sonicator
- pH meter
- Volumetric flasks and pipettes

Preparation of Solutions

Mobile Phase Preparation (0.1 M Ammonium Acetate Buffer: Acetonitrile, 95:5 v/v)

- Weigh 7.708 g of Ammonium Acetate and dissolve it in 1000 mL of de-ionized water to prepare a 0.1 M solution.
- Adjust the pH of the buffer to 5.6 using a suitable acid or base.
- Mix 950 mL of the 0.1 M Ammonium Acetate buffer with 50 mL of Acetonitrile.
- Degas the mobile phase by sonication for at least 15-20 minutes before use.

Standard Stock Solution (1000 µg/mL)

- Accurately weigh 10 mg of **Cefotetan** reference standard.
- Transfer it to a 10 mL volumetric flask.
- Dissolve and dilute to the mark with de-ionized water.^[7] This will be the standard stock solution. Store at 2-8°C when not in use.

Working Standard Solutions

Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.5 µg/mL to 50 µg/mL (e.g., 0.5, 1, 5, 10, 25, 50 µg/mL).^[7]

Sample Preparation

For Pharmaceutical Formulations (e.g., Powder for Injection)

- Accurately weigh a quantity of the powder for injection equivalent to 10 mg of **Cefotetan**.^[7]
- Transfer it to a 10 mL volumetric flask.
- Add approximately 7 mL of de-ionized water and sonicate for 15 minutes to dissolve the contents completely.^[7]

- Make up the volume to 10 mL with de-ionized water to get a concentration of 1000 µg/mL.
- Dilute this solution with the mobile phase to a suitable concentration within the calibration curve range.
- Filter the final solution through a 0.45 µm syringe filter before injection.

For Biological Matrices (e.g., Plasma)

- To 500 µL of plasma, add 1 mL of acetonitrile (as a protein precipitating agent).
- Vortex the mixture for 1 minute.
- Centrifuge at 10,000 rpm for 10 minutes.
- Collect the supernatant and evaporate it to dryness under a gentle stream of nitrogen.
- Reconstitute the residue with 500 µL of the mobile phase.
- Filter the solution through a 0.45 µm syringe filter before injection.

Chromatographic Conditions

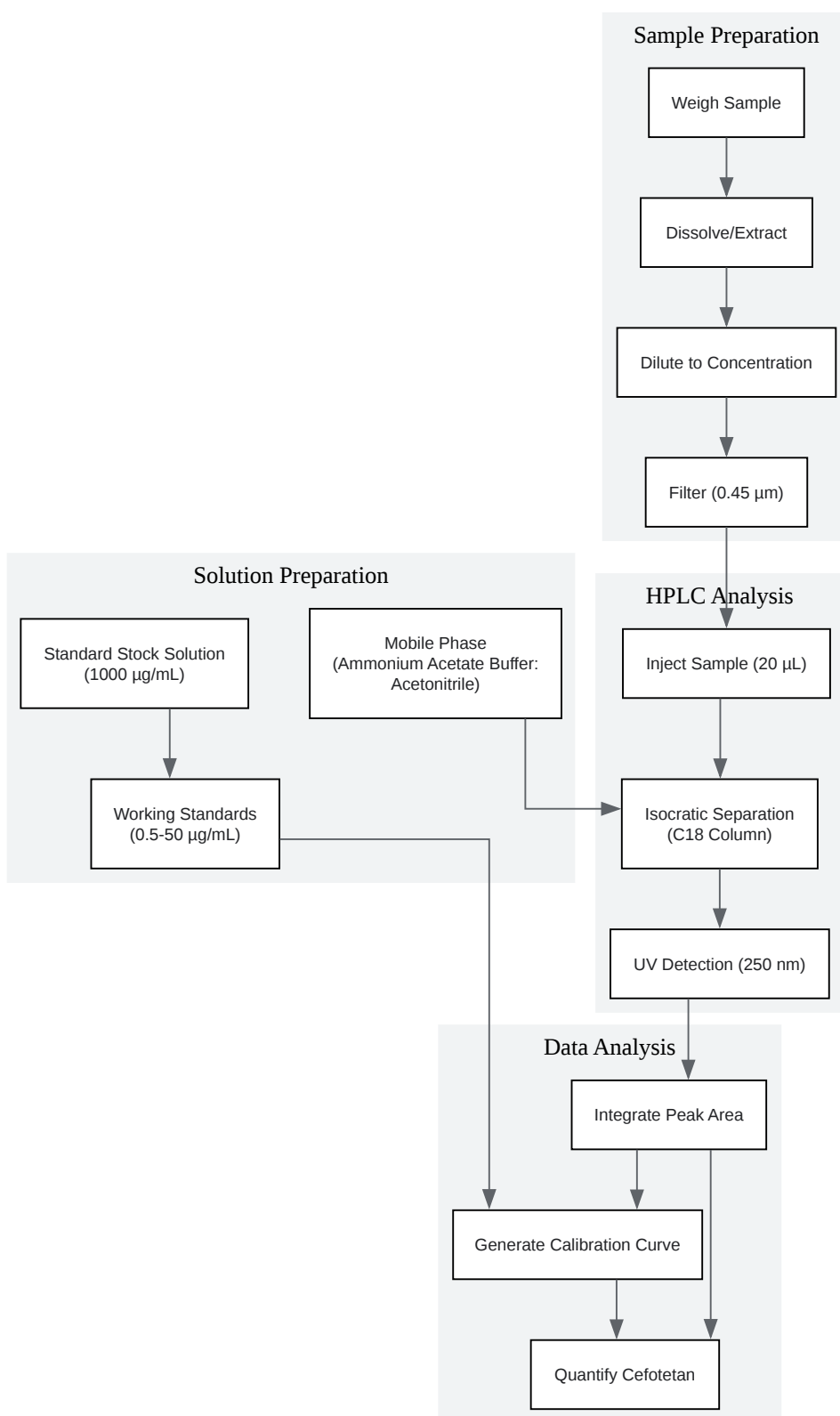
Parameter	Condition
Instrument	HPLC with UV-Vis Detector
Column	C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase	0.1 M Ammonium Acetate Buffer (pH 5.6): Acetonitrile (95:5 v/v) ^[7]
Flow Rate	0.8 mL/min ^[7]
Injection Volume	20 µL
Column Temperature	30°C ^[7]
Detection Wavelength	250 nm ^[7]
Run Time	Approximately 10 minutes

Method Validation Summary

The developed HPLC-UV method should be validated according to the International Council for Harmonisation (ICH) guidelines. The key validation parameters are summarized below.

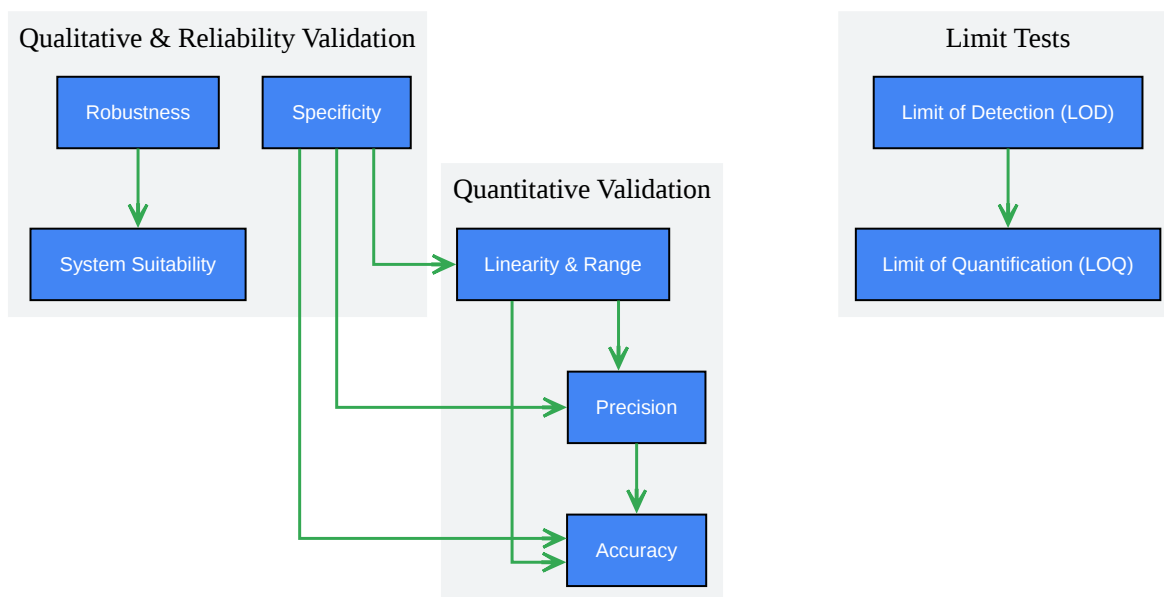
Parameter	Typical Acceptance Criteria	Example Result
Linearity (r^2)	≥ 0.999	0.9999[7]
Concentration Range	-	0.5 - 50 $\mu\text{g/mL}$ [7]
Accuracy (% Recovery)	98.0 - 102.0%	99.5%
Precision (% RSD)	$\leq 2.0\%$	$< 1.5\%$
Limit of Detection (LOD)	-	$\sim 0.03 \mu\text{g/mL}$ [7]
Limit of Quantification (LOQ)	-	$\sim 0.09 \mu\text{g/mL}$ [7]
Specificity	No interfering peaks at the retention time of the analyte	Peak purity $> 99\%$
Robustness	% RSD $\leq 2.0\%$ for minor changes in method parameters	Robust

Visualizations



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Caption: Experimental workflow for **Cefotetan** quantification by HPLC-UV.



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Caption: Logical relationship of HPLC method validation parameters.

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